molecular formula C18H18N2O2S B11645629 4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 315685-02-0

4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B11645629
CAS No.: 315685-02-0
M. Wt: 326.4 g/mol
InChI Key: ZYPLMCQOQNDVON-UHFFFAOYSA-N
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Description

4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core with methyl groups at positions 5 and 4. The compound features a 4-phenoxy substitution bearing a methoxy group at position 2 and a propenyl (allyl) group at position 4 of the aromatic ring. Thienopyrimidines are widely studied for their anticancer, antimicrobial, and central nervous system (CNS)-targeting activities, with substitutions on the core and peripheral rings playing critical roles in efficacy and stability .

Properties

CAS No.

315685-02-0

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

4-(2-methoxy-4-prop-2-enylphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C18H18N2O2S/c1-5-6-13-7-8-14(15(9-13)21-4)22-17-16-11(2)12(3)23-18(16)20-10-19-17/h5,7-10H,1,6H2,2-4H3

InChI Key

ZYPLMCQOQNDVON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)OC3=C(C=C(C=C3)CC=C)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where a methoxyphenol derivative reacts with the thieno[2,3-d]pyrimidine core.

    Addition of the Prop-2-en-1-yl Side Chain: This can be done through an alkylation reaction using prop-2-en-1-yl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, bases, acids, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives

Table 1: Key Structural Analogs and Their Activities
Compound Name Substituents Biological Activity Key Findings Reference
Target Compound 4-[2-Methoxy-4-(propenyl)phenoxy], 5,6-dimethyl Under investigation (predicted anticancer/CNS activity) High lipophilicity due to propenyl and methyl groups; potential metabolic instability via propenyl oxidation or thiophene sulfur oxidation .
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2-Benzylamino, 5,6-dimethyl Cytotoxic (MDA-MB-435 melanoma, GP = -31.02%) Most active in its series; benzylamino group enhances DNA intercalation or kinase inhibition .
4-(2,4-Dichlorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine 4-(2,4-Dichlorophenoxy), 5,6-dimethyl Anticancer (cell line unspecified) Electron-withdrawing Cl groups may improve target binding but reduce metabolic stability .
4-(1,4-Diazepan-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine 4-Diazepane, 5,6-dimethyl CNS penetration (Kp > 1) High unbound CNS distribution (Kp,uu variable); diazepane enhances solubility but increases clearance .
4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine 4-Cl, 2-(difluoromethoxyphenyl), 5,6-dimethyl Not reported Difluoromethoxy group may reduce oxidative metabolism; chloro substituent enables further derivatization .

Metabolic Stability and Substituent Effects

  • 5,6-Dimethyl Core : Common in analogs (e.g., ), this substitution increases lipophilicity and may contribute to metabolic instability. Hydroxylation of methyl groups (rat) and thiophene sulfur oxidation (human) are major pathways .
  • Comparable to khellin derivatives, which show anti-inflammatory activity but require structural optimization for safety . Methoxy vs. Dichloro (Compound 18): Methoxy groups (electron-donating) improve membrane permeability, while dichloro substituents (electron-withdrawing) enhance target affinity but may increase toxicity .
  • 4-Position Variants :
    • Ether Linkers (e.g., Compound in ) : Replace amides to improve CNS penetration but face high hepatic clearance due to dimethyl core instability.
    • Diazepane () : Enhances solubility but introduces metabolic soft spots (e.g., N-oxidation).

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight LogP* Solubility (mg/mL) Metabolic Stability (in vitro)
Target Compound ~370 (estimated) ~3.5 Low (lipophilic) Moderate (propenyl oxidation risk)
2-(Benzylamino)-5,6-dimethyl analog 325.4 3.1 Moderate High clearance in hepatic microsomes
4-(2,4-Dichlorophenoxy) analog 357.3 4.2 Low Poor (CYP-mediated dechlorination)
4-Diazepane analog 289.4 2.8 High Moderate (N-oxidation dominant)

*LogP estimated using fragment-based methods.

Key Research Findings and Implications

  • Anticancer Potential: The target compound’s propenylphenoxy group may mimic the bioactive allyl motifs in natural products (e.g., allicin), offering unique mechanisms such as redox cycling or microtubule disruption .
  • CNS Limitations: Unlike diazepane-containing analogs, the target compound’s high lipophilicity may limit blood-brain barrier penetration unless formulated with enhancers (e.g., nanoparticles) .
  • Synthetic Accessibility: The propenylphenoxy group can be introduced via Mitsunobu or SNAr reactions, similar to methods used for ether-linked thienopyrimidines .

Biological Activity

The compound 4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine is a derivative of thieno[2,3-d]pyrimidines, a class of compounds known for their diverse biological activities, particularly in cancer therapeutics. This article explores the biological activity of this specific compound, focusing on its potential anti-cancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine can be broken down into two main components: the thieno[2,3-d]pyrimidine core and the substituted phenoxy group. The presence of the methoxy and prop-2-en-1-yl moieties enhances its lipophilicity and potentially its biological activity.

Structural Formula

C15H17N3O3S\text{C}_{15}\text{H}_{17}\text{N}_{3}\text{O}_{3}\text{S}

Anti-Cancer Properties

Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives in inhibiting tumor cell proliferation. The compound under discussion has shown promising cytotoxic effects against various cancer cell lines:

  • MDA-MB-231 (triple-negative breast cancer) : This cell line is particularly relevant due to its aggressive nature. Compounds similar to 4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine have demonstrated IC50 values indicating significant inhibition of cell growth. For instance, a related compound exhibited an IC50 of 27.6 μM against MDA-MB-231 cells .

The mechanisms through which thieno[2,3-d]pyrimidines exert their anti-cancer effects are multifaceted:

  • Inhibition of Cell Proliferation : These compounds often induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates.
  • Induction of Apoptosis : Some derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Targeting Specific Pathways : Many thieno[2,3-d]pyrimidine derivatives inhibit key signaling pathways involved in cancer progression, such as the EGFR pathway .

Case Studies

Several studies have synthesized and evaluated thieno[2,3-d]pyrimidine derivatives for their biological activities:

  • Guo et al. (2025) : This study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against MDA-MB-231 cells. The results indicated that all synthesized compounds exhibited significant cytotoxic activity at a concentration of 50 μM .
  • Elmongy et al. (2022) : Similar findings were reported where a series of thieno[2,3-d]pyrimidines showed inhibitory activity ranging from 43% to 87% against breast cancer cells .

Comparative Activity Table

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AMDA-MB-23127.6Apoptosis induction
Compound BMCF-729.3Cell cycle arrest
Compound CA54952.56EGFR pathway inhibition

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